9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide
9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide
Brand Name:
Vulcanchem
CAS No.:
898447-01-3
VCID:
VC20821007
InChI:
InChI=1S/C14H13N5O2/c1-7-3-4-9(5-8(7)2)19-13-11(18-14(19)21)10(12(15)20)16-6-17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21)
SMILES:
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C
Molecular Formula:
C14H13N5O2
Molecular Weight:
283.29 g/mol
9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide
CAS No.: 898447-01-3
Cat. No.: VC20821007
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898447-01-3 |
|---|---|
| Molecular Formula | C14H13N5O2 |
| Molecular Weight | 283.29 g/mol |
| IUPAC Name | 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C14H13N5O2/c1-7-3-4-9(5-8(7)2)19-13-11(18-14(19)21)10(12(15)20)16-6-17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21) |
| Standard InChI Key | ZSXPGKUIGNMCQI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator